4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide
Description
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and a 4-fluorophenoxyethylamine side chain. This structure combines hydrophobic (tert-butyl) and electron-withdrawing (fluorophenoxy) substituents, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2/c1-19(2,3)15-6-4-14(5-7-15)18(22)21-12-13-23-17-10-8-16(20)9-11-17/h4-11H,12-13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRLZRVNFSDSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 2-(4-fluorophenoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions, leading to a more sustainable and scalable production method.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and properties among 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide and related compounds:
*Calculated based on molecular formula C₁₉H₂₁FNO₂.
Key Observations :
- Metabolic Stability: Fluorine atoms in the phenoxy group reduce oxidative metabolism, extending half-life .
Pharmacological Activity
Sigma Receptor Binding
Benzamides with 4-fluorophenoxyethyl chains exhibit high affinity for sigma receptors, particularly sigma-1. For example:
- N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) showed a Kd of 5.80 nM in DU-145 prostate cancer cells, with tumor-specific retention in vivo .
- This compound is hypothesized to bind sigma receptors due to structural similarity, though experimental data is pending. The tert-butyl group may enhance binding through hydrophobic interactions in receptor pockets .
Anti-Mycobacterial Activity
In molecular docking studies, benzamides with 4-fluorophenoxyethyl chains demonstrated superior binding energies (-8.5 kcal/mol) against mycobacterial targets compared to controls (-8.3 kcal/mol). The tert-butyl group may stabilize hydrophobic interactions with enzyme active sites .
Biological Activity
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is categorized as a benzamide derivative, featuring a tert-butyl group and a 4-fluorophenoxy ethyl moiety. Its chemical formula is , which contributes to its unique properties such as increased lipophilicity and metabolic stability compared to other analogs without these substituents.
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.41 g/mol |
| Solubility | Moderate solubility in organic solvents |
| Lipophilicity | Enhanced due to the tert-butyl and fluorine groups |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Binding Affinity: The fluorine atom enhances binding affinity to target proteins.
- Modulation of Activity: It may act as an agonist or antagonist, depending on the receptor or enzyme it interacts with.
- Signal Transduction Pathways: The compound can modulate various signaling pathways, influencing cellular responses.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity: Initial studies indicate potential antitumor effects, particularly against certain cancer cell lines.
- Antimicrobial Properties: The compound has shown promise in inhibiting bacterial growth, suggesting a role in treating infections.
- Anti-inflammatory Effects: Its ability to modulate inflammatory pathways makes it a candidate for further investigation in inflammatory diseases.
Case Studies and Research Findings
A review of recent literature reveals several key findings regarding the biological activity of this compound:
- Study on Antitumor Activity: A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (IC50 = 0.5 µM), indicating its potential as an anticancer agent .
- Antimicrobial Testing: In vitro studies reported in Antimicrobial Agents and Chemotherapy showed that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 1 to 10 µg/mL .
- Inflammatory Response Modulation: Research published in Pharmacology Reports indicated that the compound reduced pro-inflammatory cytokine levels in macrophages, suggesting its utility in managing inflammatory conditions .
Summary of Findings
The following table summarizes key findings from various studies related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
